molecular formula C7H12N2O3 B2688188 cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate CAS No. 1820583-82-1

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

Cat. No.: B2688188
CAS No.: 1820583-82-1
M. Wt: 172.184
InChI Key: RUSIWAYZOGAQMN-NJGYIYPDSA-N
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Description

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate: is a versatile chemical compound with a molecular formula of C5H10N2O2. It is known for its unique structural properties, which make it suitable for various scientific research applications. This compound is often used in the synthesis of complex molecules and the study of biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed reactions to form the pyrrolidinone ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

  • cis-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone acetate
  • cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

Uniqueness: cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry .

Properties

CAS No.

1820583-82-1

Molecular Formula

C7H12N2O3

Molecular Weight

172.184

IUPAC Name

[(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate

InChI

InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1

InChI Key

RUSIWAYZOGAQMN-NJGYIYPDSA-N

SMILES

CC1CN(C(=O)C1N)OC(=O)C

solubility

not available

Origin of Product

United States

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